

# Analytical Standards for Chaetoglobosin C: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	chaetoglobosin C	
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This document provides detailed application notes and protocols for the analytical standards of **chaetoglobosin C**, a cytochalasan mycotoxin produced by the fungus Chaetomium globosum. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of this compound.

Chaetoglobosin C, a member of the chaetoglobosin family of mycotoxins, has garnered significant interest due to its wide range of biological activities, including antifungal, cytotoxic, and phytotoxic effects.[1] Accurate and reliable analytical methods are paramount for the qualitative and quantitative assessment of chaetoglobosin C in various matrices. This document outlines standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **chaetoglobosin C** is presented in Table 1.

Table 1: Physicochemical Properties of Chaetoglobosin C



Property	Value	Reference
Molecular Formula	C32H36N2O5	[2]
Molecular Weight	528.64 g/mol	[2]
CAS Number	50645-76-6	[2]
Appearance	White to off-white solid	[2]
Purity	≥95%	Commercially available
Solubility	Soluble in DMSO. Almost insoluble in water.	[3]

# Analytical Methodologies High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of **chaetoglobosin C**.

Table 2: HPLC Method Parameters for Chaetoglobosin C Analysis



Parameter	Recommended Conditions	Reference
Column	Agilent Eclipse C8 (4.6 x 250 mm, 5 μm)	[4]
Mobile Phase	Gradient: Acetonitrile and Water	[4]
Start with 35% of a 95% water/5% acetonitrile solution, increasing to 80% acetonitrile over 20 minutes.	[4]	
Flow Rate	1.0 mL/min	[4]
Column Temperature	40 °C	[4]
Detection	UV at 260 nm	[4]
Injection Volume	10-20 μL	General Practice
Standard Preparation	Prepare stock solutions in methanol or DMSO.	[4]

#### Experimental Protocol: HPLC Analysis of Chaetoglobosin C

- Standard Preparation: Accurately weigh a known amount of **chaetoglobosin C** standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range.
- Sample Preparation: Extract the sample matrix with a suitable solvent (e.g., methanol or ethyl acetate).[4] The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances. Evaporate the solvent and reconstitute the residue in the initial mobile phase.
- HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Analysis: Inject the prepared standards and samples onto the HPLC system.



 Data Analysis: Identify the chaetoglobosin C peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of chaetoglobosin C in the sample by constructing a calibration curve from the peak areas of the standards.

## **Mass Spectrometry (MS)**

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the detection and structural elucidation of **chaetoglobosin C**.

Table 3: Mass Spectrometry Parameters for Chaetoglobosin C

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Positive	[5]
Molecular Ion	[M+H]+	[5]
Observed m/z	529.26	Calculated
High-Resolution MS	HRESIMS can be used for accurate mass determination.	[6]

Experimental Protocol: LC-MS Analysis of Chaetoglobosin C

- LC Separation: Utilize the HPLC conditions outlined in Table 2.
- MS Detection: Interface the HPLC system with a mass spectrometer equipped with an ESI source.
- MS Parameters: Set the mass spectrometer to operate in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the [M+H]<sup>+</sup> ion of chaetoglobosin C.
- Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.



 Data Analysis: Extract the ion chromatogram for the m/z corresponding to the protonated molecule of chaetoglobosin C. Confirm the identity of the peak by its retention time and mass spectrum.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural confirmation of **chaetoglobosin C**.

Table 4: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **Chaetoglobosin C** (in CDCl<sub>3</sub>)



Position	<sup>13</sup> C (ppm)	¹H (ppm, J in Hz)	Reference
1	173.3	-	[7]
3	58.1	4.05 (m)	[7]
4	38.9	2.60 (m)	[7]
5	46.8	3.15 (m)	[7]
6	73.2	4.20 (d, 9.0)	[7]
7	50.8	2.80 (m)	[7]
8	32.5	2.10 (m)	[7]
9	170.1	-	[7]
10	30.1	2.35 (m), 2.55 (m)	[7]
11	15.8	1.05 (d, 7.0)	[7]
13	134.5	5.70 (dd, 15.0, 9.0)	[7]
14	128.9	5.45 (dd, 15.0, 8.0)	[7]
15	39.8	2.40 (m)	[7]
16	31.5	1.90 (m)	[7]
17	125.8	5.25 (d, 10.0)	[7]
18	135.2	-	[7]
19	209.8	-	[7]
20	45.1	3.60 (m)	[7]
21	145.2	6.85 (d, 16.0)	[7]
22	130.5	6.35 (d, 16.0)	[7]
23	20.9	1.15 (d, 7.0)	[7]
2'	122.9	7.20 (s)	[7]
3'	109.9	-	[7]



3a'	127.3	-	[7]
4'	118.5	7.60 (d, 8.0)	[7]
5'	119.8	7.10 (t, 8.0)	[7]
6'	122.0	7.15 (t, 8.0)	[7]
7'	111.3	7.35 (d, 8.0)	[7]
7a'	136.4	-	[7]
NH	-	8.10 (s)	[7]

Note: Chemical shifts are reported relative to the solvent signal.

Experimental Protocol: NMR Analysis of Chaetoglobosin C

- Sample Preparation: Dissolve a sufficient amount of purified chaetoglobosin C (typically 1-5 mg) in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer.
   Standard 1D experiments are usually sufficient for routine identification. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
- Data Analysis: Process the NMR data (Fourier transformation, phase correction, and baseline correction). Compare the obtained chemical shifts and coupling constants with the reference data in Table 4 to confirm the structure of chaetoglobosin C.

### **Mechanism of Action and Biological Signaling**

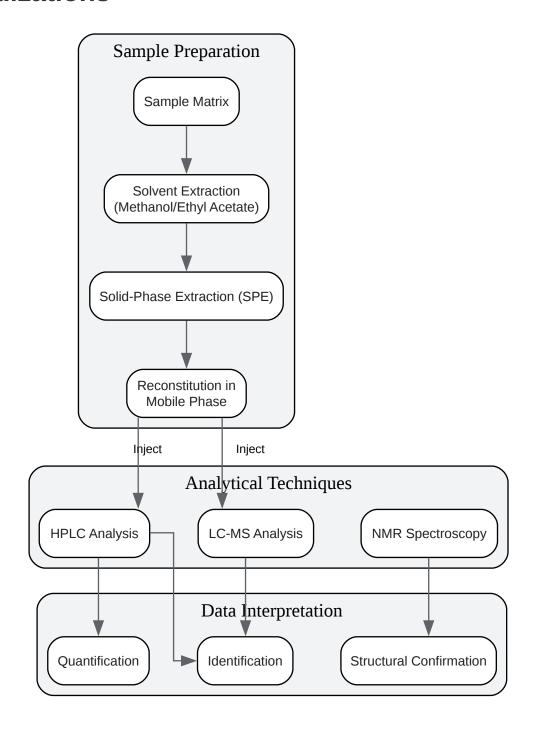
**Chaetoglobosin C**, like other cytochalasans, exerts its biological effects primarily by interacting with actin, a critical component of the eukaryotic cytoskeleton.[4] This interaction disrupts actin polymerization, leading to the inhibition of crucial cellular processes such as cell division, motility, and the maintenance of cell shape.[4]

The disruption of the actin cytoskeleton can trigger downstream signaling events, leading to cellular responses such as apoptosis (programmed cell death) and cell cycle arrest. While the



precise signaling pathways are still under investigation, the morphological and cellular changes induced by chaetoglobosins are consistent with the activation of stress-response pathways.

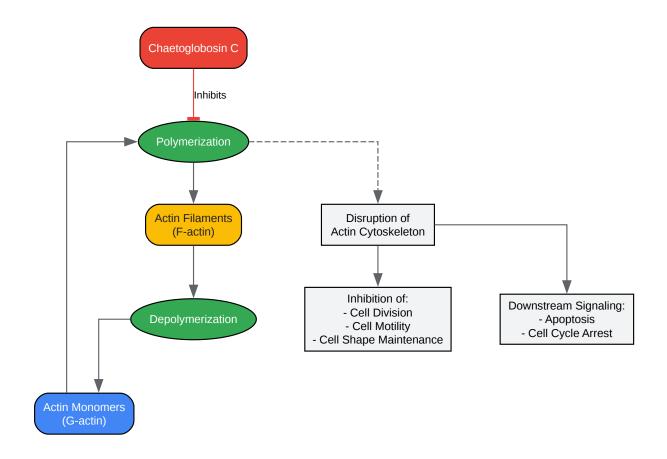
#### **Visualizations**



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Caption: Experimental workflow for the analysis of **chaetoglobosin C**.





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Caption: Mechanism of action of **chaetoglobosin C** on actin polymerization.

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